molecular formula C13H12F3N3O2 B2889693 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide CAS No. 1235317-37-9

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

Cat. No. B2889693
CAS RN: 1235317-37-9
M. Wt: 299.253
InChI Key: NSYDQXZEMKNNBH-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide, also known as TFB-TAZ, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to have promising properties such as high potency, selectivity, and low toxicity.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic methods, demonstrated significant antioxidant activity in vitro. This finding suggests the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties, which could have implications in managing oxidative stress-related conditions (Chkirate et al., 2019).

Novel Compound Synthesis and Crystal Structures

The synthesis of new compounds incorporating pyrazole and acetamide groups has been reported, with detailed characterization through crystal X-ray diffraction. Such studies contribute to the understanding of molecular interactions and the development of materials with potential applications in drug design and materials science (Sebhaoui et al., 2020).

Antagonist Radioligand for A2B Adenosine Receptors

Research on pyrazole-acetamide derivatives has led to the development of selective antagonist ligands for A2B adenosine receptors. Such compounds, including radiolabeled versions, are valuable tools for pharmacological characterization and could lead to new therapeutic agents targeting adenosine receptors (Baraldi et al., 2004).

Antitumor and Antioxidant Evaluations

Certain N-substituted-2-amino-1,3,4-thiadiazoles, related to the core structure of interest, have been synthesized and evaluated for their antitumor and antioxidant activities. This research highlights the potential of such derivatives in developing new anticancer therapies and antioxidant agents (Hamama et al., 2013).

Potential Antipsychotic Agents

A series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been synthesized and evaluated for their antipsychotic-like profiles. These compounds, which do not interact with dopamine receptors like traditional antipsychotics, offer a new direction in the development of antipsychotic medications (Wise et al., 1987).

properties

IUPAC Name

2-pyrazol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-4-2-10(3-5-11)8-17-12(20)9-19-7-1-6-18-19/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYDQXZEMKNNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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